REACTION_SMILES
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[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([C:10]([CH2:11][C:12]([O:13][C:14]([CH3:15])([CH3:16])[CH3:17])=[O:18])=[O:19])[cH:7][cH:8][cH:9]1)=[O:20].[CH3:21][I:22].[H-:24].[Na+:23].[O:25]=[CH:26][N:27]([CH3:28])[CH3:29]>>[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([C:10]([CH2:11][CH3:12])=[O:19])[cH:7][cH:8][cH:9]1)=[O:20]
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Name
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COC(=O)c1cccc(C(=O)CC(=O)OC(C)(C)C)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cccc(C(=O)CC(=O)OC(C)(C)C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Type
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product
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Smiles
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CCC(=O)c1cccc(C(=O)OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |